Acetyl-PHF6QV amide Trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

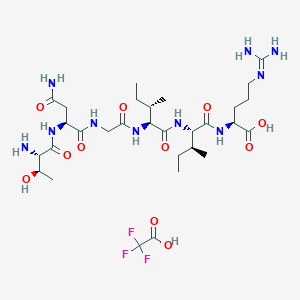

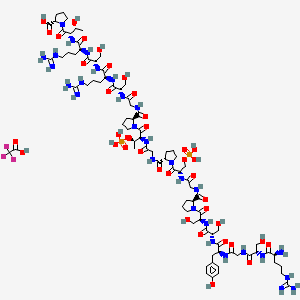

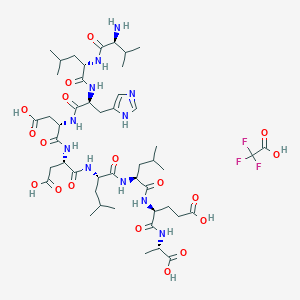

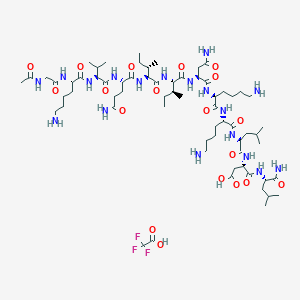

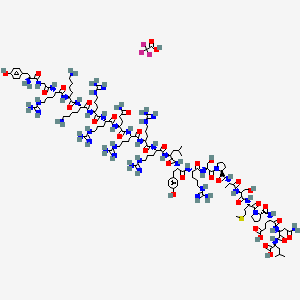

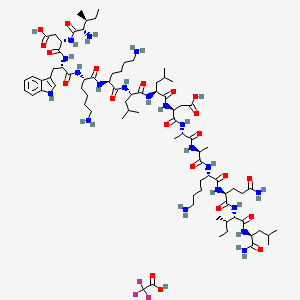

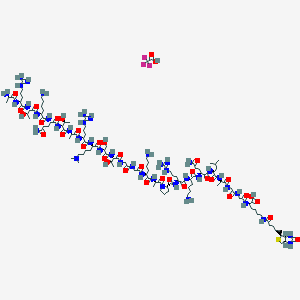

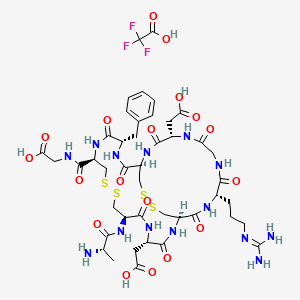

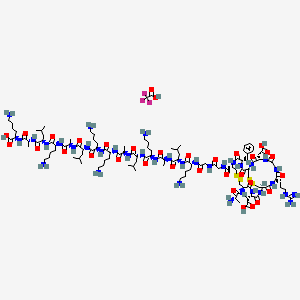

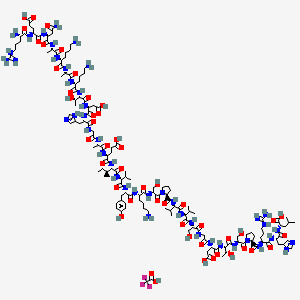

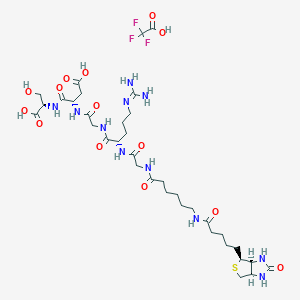

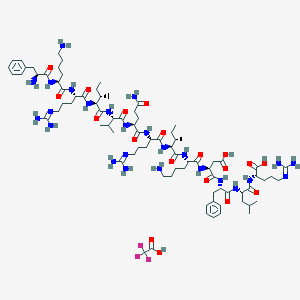

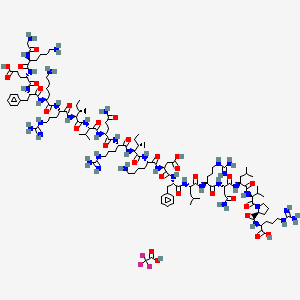

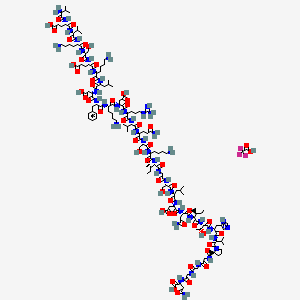

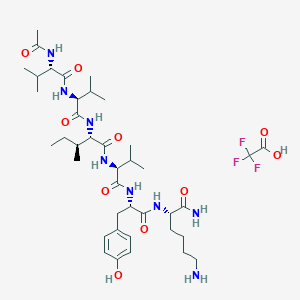

Acetyl-PHF6QV amide trifluoroacetate salt, also known as Ac-Val-Val-Ile-Val-Tyr-Lys-NH₂ trifluoroacetate salt (CAS :2022956-52-9), is a peptide that can be used in the application of Alzheimer Disease Tau Peptides . It is a product from Ruixi and is stored at -20℃, protected from light and moisture .

Synthesis Analysis

The synthesis of amides from ketones involves the reactivity of the Trifluoroacetic acid hydroxylamine system in a one-step salt-free process . The trifluoroacetate of the hydroxylamine can be obtained with a modified nitric acid hydrogenation reaction .Molecular Structure Analysis

The molecular weight of this compound is 875 g/mol . Its molecular formula is C40H65F3N8O10 . The sequence of this peptide is Ac-Val-Val-Ile-Val-Tyr-Lys-NH2 .Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis

Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .科学的研究の応用

Novel Electrostatic Mechanism for Mode of Action by N-acetylated Proteins

A review presents a novel mechanism based on electrostatics and cell signaling for N-acetylated proteins. The study highlights the substantial increase in the amide dipole and electrostatic field contrasted with the primary amino of the lysine precursor, which might serve as a bridge in electron transfer and cell signaling. The relationship between N-acetylation and phosphorylation is also explored, suggesting electrostatic fields may be important in the case of phosphates and involvement in cell signaling, including mechanistic aspects (Kovacic, 2011).

Gas-Liquid Chromatography of Bile Acids

This study reviews the methods for preparation, separation, identification, and quantitative estimation of the trifluoroacetyl derivatives of bile acid methyl esters. It emphasizes the suitability of methylfluoroalkyl silicone (QF-1) for the analysis of trifluoroacetates and its application to biological materials including bile acid samples from various sources. The orderly resolution of conformational isomers and the high yield recovery of bile acid derivatives highlight the effectiveness of this method (Kuksis, 1965).

N-Acetylcysteine Amide: A Derivative to Fulfill the Promises of N-Acetylcysteine

The study discusses N-Acetylcysteine amide (NACA), an amide derivative of N-Acetylcysteine (NAC), synthesized to improve lipophilicity, membrane permeability, and antioxidant property. It covers the therapeutic potentials of NACA in neurological disorders, pulmonary inflammation, and antibiotic-induced apoptosis, highlighting its superior bioavailability and the potential to fulfill the promises of NAC (Sunitha et al., 2013).

N-Acetylcysteine in Psychiatry: Current Therapeutic Evidence and Potential Mechanisms of Action

This review outlines the use of N-acetylcysteine (NAC) in the treatment of psychiatric disorders, emphasizing its potential beyond being a precursor to the antioxidant glutathione. It discusses modulating glutamatergic, neurotropic, and inflammatory pathways and highlights promising results in populations with psychiatric disorders, including where treatment efficacy has previously been limited (Dean, Giorlando, & Berk, 2011).

Disinfection of Wastewater with Peracetic Acid: A Review

This review examines the use of peracetic acid as a disinfectant for wastewater effluents, focusing on its broad spectrum of antimicrobial activity, ease of treatment implementation, and environmental advantages. It also discusses the challenges, such as the increase of organic content in the effluent due to acetic acid and the high cost associated with peracetic acid disinfection (Kitis, 2004).

Safety and Hazards

Trifluoroacetic acid (TFA) is classified as Acute toxicity, Inhalation (Category 4), Skin corrosion (Category 1A), Eye damage (Category 1), and Long-term (chronic) aquatic hazard (Category 3) . It causes severe skin burns and eye damage, is harmful if inhaled, and is harmful to aquatic life with long-lasting effects .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O8.C2HF3O2/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39;3-2(4,5)1(6)7/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53);(H,6,7)/t23-,27-,28-,29-,30-,31-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCGZJDGRWECLW-IJPVZMTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H65F3N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。